molecular formula C14H19N5OS B6778520 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide

Cat. No.: B6778520
M. Wt: 305.40 g/mol
InChI Key: UCJOPXUKYSSKQM-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-18-7-4-16-14(18)19-5-2-11(3-6-19)17-13(20)8-12-9-15-10-21-12/h4,7,9-11H,2-3,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJOPXUKYSSKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(CC2)NC(=O)CC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide: shares structural similarities with other imidazole and thiazole derivatives.

    Imidazole-containing compounds: Known for their antifungal and anticancer properties.

    Thiazole-containing compounds: Known for their antibacterial and anti-inflammatory activities.

Uniqueness

What sets this compound apart is its unique combination of imidazole and thiazole rings, which may confer a distinct set of biological activities and chemical properties. This dual functionality can make it a versatile tool in various fields of research and application.

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